Cas no 943100-95-6 (N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine)

N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine 化学的及び物理的性質
名前と識別子
-
- (NE)-N-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine
- (1E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHANONE OXIME
- Ethanone, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-, oxime
- N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine
-
- MDL: MFCD12966081
- インチ: 1S/C9H15N3O/c1-5-12-8(4)9(6(2)10-12)7(3)11-13/h13H,5H2,1-4H3
- InChIKey: DRPULZMTBMAFNZ-UHFFFAOYSA-N
- ほほえんだ: C(=NO)(C1=C(C)N(CC)N=C1C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312023-250mg |
(1e)-1-(1-ethyl-3,5-dimethyl-1h-pyraZol-4-yl)ethanone oxime |
943100-95-6 | 95% | 250mg |
¥Șƽƕư | 2023-07-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312023-1g |
(1e)-1-(1-ethyl-3,5-dimethyl-1h-pyraZol-4-yl)ethanone oxime |
943100-95-6 | 95% | 1g |
¥ɂŗũƽ | 2023-07-25 | |
Enamine | EN300-232557-2.5g |
N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine |
943100-95-6 | 95% | 2.5g |
$558.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312023-2.5g |
(1e)-1-(1-ethyl-3,5-dimethyl-1h-pyraZol-4-yl)ethanone oxime |
943100-95-6 | 95% | 2.5g |
¥ŗũƕưƅ | 2023-07-25 | |
Enamine | EN300-232557-1g |
N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine |
943100-95-6 | 95% | 1g |
$284.0 | 2023-09-15 | |
Enamine | EN300-232557-10.0g |
N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine |
943100-95-6 | 95% | 10.0g |
$1224.0 | 2024-06-19 | |
Enamine | EN300-232557-0.5g |
N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine |
943100-95-6 | 95% | 0.5g |
$197.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312023-100mg |
(1e)-1-(1-ethyl-3,5-dimethyl-1h-pyraZol-4-yl)ethanone oxime |
943100-95-6 | 95% | 100mg |
¥ŗƅƕũ | 2023-07-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312023-50mg |
(1e)-1-(1-ethyl-3,5-dimethyl-1h-pyraZol-4-yl)ethanone oxime |
943100-95-6 | 95% | 50mg |
¥ŗƽźƅ | 2023-07-25 | |
Enamine | EN300-232557-5.0g |
N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine |
943100-95-6 | 95% | 5.0g |
$825.0 | 2024-06-19 |
N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamineに関する追加情報
Professional Introduction to N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine (CAS No. 943100-95-6)
N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine, with the CAS number 943100-95-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly its N-heterocyclic framework and substituent patterns, make it a promising candidate for further exploration in medicinal chemistry.
The pyrazole core of N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine is a key pharmacophore that contributes to its unique chemical and biological properties. Pyrazoles are widely recognized for their role as intermediates in the synthesis of various bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. The presence of ethyl and dimethyl substituents at the 3 and 5 positions of the pyrazole ring enhances its electronic properties, making it more susceptible to interactions with biological targets. These structural modifications have been strategically designed to optimize binding affinity and metabolic stability, which are crucial factors in drug design.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for therapeutic applications. The N-heterocyclic system in N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine has been extensively studied for its potential to modulate enzyme activity and receptor binding. For instance, studies have shown that pyrazole derivatives can inhibit enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. The hydroxylamine functional group at the ethylidene position further contributes to the compound's reactivity, allowing for diverse chemical modifications that can fine-tune its biological profile.
The synthesis of N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the pyrazole ring through condensation reactions, followed by functionalization with ethyl and dimethyl groups. The introduction of the hydroxylamine moiety at the ethylidene position is achieved through nucleophilic addition reactions, which require careful selection of solvents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve the efficiency of these transformations.
The pharmacological properties of N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-ylyl)ethylidenehydroxylamine have been evaluated in several preclinical studies. These studies have demonstrated its potential as an inhibitor of target enzymes involved in inflammatory pathways. For example, preliminary data suggest that this compound can suppress the activity of cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory mediators like prostaglandins. Additionally, it has shown promise in inhibiting Janus kinases (JAKs), which play a critical role in immune responses and autoimmune diseases.
The structural diversity of N-heterocyclic compounds like N-1-(1-propylthio)-3-methoxy-N'-phenylurea has inspired researchers to explore new synthetic strategies for generating novel derivatives with enhanced therapeutic potential. By leveraging computational chemistry techniques such as molecular docking and virtual screening, scientists can identify optimal analogs with improved pharmacokinetic profiles. These computational approaches complement traditional experimental methods by providing rapid access to large libraries of candidate compounds for further evaluation.
In conclusion, N-(2-Hydroxypropyl)-N'-phenylurea represents a significant advancement in the development of heterocyclic-based therapeutics. Its unique structural features and demonstrated biological activity make it a valuable asset in drug discovery programs targeting inflammation-related diseases. As research continues to uncover new applications for this class of compounds, it is likely that derivatives like N-(2-hydroxypropyl)-N'-phenylurea will play an increasingly important role in future medical treatments.
943100-95-6 (N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine) 関連製品
- 104807-46-7(Methoctramine)
- 19813-28-6(2-(1,2,3-thiadiazol-5-yl)acetic acid)
- 325970-25-0([(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid)
- 22117-84-6(3-cyano-4-methoxybenzene-1-sulfonamide)
- 510723-68-9(Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine)
- 1784820-63-8(Cyclopropanamine, 1-(3-bromo-5-methylphenyl)-)
- 1804058-54-5(Methyl 4-fluoro-1H-benzimidazole-7-carboxylate)
- 300689-29-6(4-(3-Amino-7-methyl-imidazo[1,2-a]pyridin-2-yl)-2-methoxy-phenol)
- 946714-14-3((2'-Fluoro1,1'-biphenyl-2-yl)methanamine)
- 1491687-51-4((3-tert-butyl-1H-pyrazol-4-yl)methyl(methyl)amine)



